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Compound of Interest

Compound Name:
1,1,3,3-Tetramethyl-1,3-

diphenyldisiloxane

Cat. No.: B1214589 Get Quote

Application Notes and Protocols: Platinum-
Catalyzed Hydrosilylation Reactions
Topic: Catalytic Hydrosilylation Reactions Utilizing Platinum-1,1,3,3-Tetramethyl-1,3-

divinyldisiloxane Catalyst Systems

Audience: Researchers, scientists, and drug development professionals.

Note: The compound 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, as specified in the query, is

not commonly employed as a catalyst or ligand in catalytic hydrosilylation. The widely used and

industrially significant catalyst for this reaction is Karstedt's catalyst.[1] This catalyst is a

platinum(0) complex with 1,1,3,3-tetramethyl-1,3-divinyldisiloxane as a ligand.[1][2] These

application notes will, therefore, focus on the applications of this pertinent and widely utilized

catalytic system.

Introduction
Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-

hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple

bond. This reaction is of paramount importance for the synthesis of a vast array of

organosilicon compounds and for cross-linking silicone polymers.[3][4] While

thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate.[1]
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Platinum-based catalysts, particularly Karstedt's catalyst, are highly efficient and widely used

for this purpose due to their high activity and selectivity.[1][2]

Karstedt's catalyst is a platinum(0) complex stabilized by 1,1,3,3-tetramethyl-1,3-

divinyldisiloxane.[1][2] It is typically used as a solution and is known for promoting rapid curing

at low temperatures.[5] This document provides an overview of the applications of Karstedt's

catalyst in the hydrosilylation of alkenes and alkynes, including quantitative data, detailed

experimental protocols, and mechanistic diagrams.

Catalytic Hydrosilylation of Alkenes
The hydrosilylation of alkenes is a widely used method for the formation of silicon-carbon

bonds and is a key process in the silicone industry.[1] The reaction typically proceeds with anti-

Markovnikov selectivity, where the silicon atom adds to the terminal carbon of a terminal

alkene.
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Catalytic Hydrosilylation of Alkynes
The hydrosilylation of alkynes provides a direct and atom-economical route to vinylsilanes,

which are versatile intermediates in organic synthesis. The regioselectivity of the reaction (α-

vs. β-addition) and the stereoselectivity (cis- vs. trans-addition for the β-isomer) are influenced

by the catalyst, substrate, and reaction conditions. Platinum catalysts typically favor the

formation of the β-(E)-isomer via a syn-addition.
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Reaction Mechanisms and Workflows
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-

Harrod mechanism.[10] This mechanism involves the oxidative addition of the silane to the

platinum center, followed by coordination of the unsaturated substrate, migratory insertion, and

reductive elimination of the product.[2]

Pt(0) Catalyst

Pt(II) Hydrido Silyl Complex Oxidative Addition
+ H-SiR3

Alkene Coordinated Complex

 Alkene Coordination
+ Alkene

Migratory Insertion Product
(β-adduct)

 Migratory Insertion

 Reductive Elimination
+ Alkylsilane

Click to download full resolution via product page

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.
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A general workflow for carrying out a hydrosilylation reaction in a research setting is depicted

below.

Start

Reaction Setup
(Inert Atmosphere)

Add Alkene/Alkyne,
Solvent, and Silane

Add Karstedt's Catalyst

React at Specified
Temperature and Time

Monitor Reaction
(TLC, GC, NMR)

Incomplete

Reaction Workup
(e.g., Solvent Removal)

Complete

Purification
(e.g., Distillation, Chromatography)

Product Characterization
(NMR, MS, IR)
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Caption: General experimental workflow for catalytic hydrosilylation.

Experimental Protocols
Protocol 1: Hydrosilylation of 1-Octene with 1,1,3,3-Tetramethyldisiloxane

This protocol is a representative procedure for the hydrosilylation of an alkene.

Materials:

1-Octene

1,1,3,3-Tetramethyldisiloxane

Karstedt's catalyst (e.g., 2% Pt in xylene)

Anhydrous toluene (optional, for solvent-based reactions)

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Inert gas supply (e.g., argon or nitrogen)

Standard glassware for workup and purification

Procedure:

Under an inert atmosphere, charge a dry round-bottom flask with 1-octene (1.0 equivalent)

and 1,1,3,3-tetramethyldisiloxane (1.1 equivalents). If using a solvent, add anhydrous

toluene.

With vigorous stirring, add Karstedt's catalyst solution via syringe. A typical catalyst loading is

in the range of 10-100 ppm of platinum relative to the alkene.

The reaction is often exothermic. Monitor the temperature and, if necessary, cool the flask in

a water bath.
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After the initial exotherm subsides, the reaction mixture can be stirred at room temperature

or gently heated (e.g., to 40-60 °C) to ensure complete conversion.

Monitor the reaction progress by analyzing aliquots using techniques such as thin-layer

chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy (disappearance

of the Si-H proton signal around 4.7 ppm).

Once the reaction is complete, the product can be purified by vacuum distillation to remove

unreacted starting materials and the catalyst residue.

Characterization:

The final product, 1,1,3,3-tetramethyl-1-(octyl)disiloxane, can be characterized by ¹H NMR,

¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrosilylation of a Terminal Alkyne with an Alkoxysilane

This protocol outlines a general procedure for the hydrosilylation of a terminal alkyne.

Materials:

Terminal alkyne (e.g., 1-hexyne)

Triethoxysilane

Karstedt's catalyst

Anhydrous solvent (e.g., toluene or THF)

Schlenk flask or similar apparatus for reactions under inert atmosphere

Magnetic stirrer and heating mantle

Procedure:

Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
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Add the terminal alkyne (1.0 equivalent), triethoxysilane (1.05 equivalents), and anhydrous

solvent to the flask.

Add Karstedt's catalyst (typically 0.01-0.1 mol% Pt) to the stirred solution.

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required

time (typically 2-24 hours).

Monitor the reaction for the disappearance of the starting materials using GC or ¹H NMR.

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the resulting vinylsilane by vacuum distillation or column chromatography on silica gel.

Characterization:

Confirm the structure and stereochemistry of the product (typically the β-(E)-isomer) using ¹H

NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
Hydrosilylation reactions can be exothermic and should be carried out with appropriate

temperature control.

Platinum catalysts and silanes should be handled in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat.

Reactions should be performed under an inert atmosphere as some reagents can be

sensitive to air and moisture.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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